molecular formula C12H21NO B8298242 3-Acetyl-3-azaspiro[5.5]undecane

3-Acetyl-3-azaspiro[5.5]undecane

Cat. No. B8298242
M. Wt: 195.30 g/mol
InChI Key: DFRYWOQLSMDCBT-UHFFFAOYSA-N
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Patent
US04965284

Procedure details

A solution of 7 ml of 3-azaspiro[5.5]undecane and 9.7 ml of acetic anhydride in 19.5 ml of tetrahydrofuran was refluxed for 3 hours. The volatiles were evaporated to a yellow oil which was distilled in a Kugelrohr still giving a yellow oil, BP 90°-100° C./200-atm. The distillate was purified by chromatography on silica gel using 1:1 ethyl acetate:hexanes giving 7.89 g of the desired product as a colorless oil.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][NH:3][CH2:2]1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>O1CCCC1>[C:12]([N:3]1[CH2:4][CH2:5][C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:1][CH2:2]1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
C1CNCCC12CCCCC2
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
19.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated to a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled in a Kugelrohr
CUSTOM
Type
CUSTOM
Details
still giving a yellow oil, BP 90°-100° C./200-atm
DISTILLATION
Type
DISTILLATION
Details
The distillate was purified by chromatography on silica gel using 1:1 ethyl acetate

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1CCC2(CC1)CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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